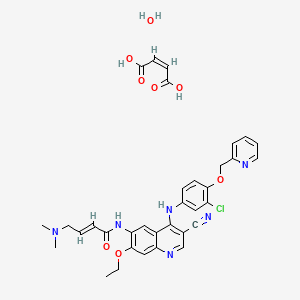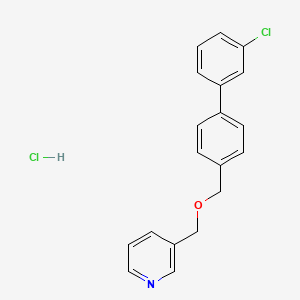
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide typically involves the following steps:
Formation of the dibenzothiepin core: This step involves the cyclization of appropriate precursors to form the dibenzothiepin structure.
Methoxylation: Introduction of the methoxy group at the 4-position.
Acetylation: Introduction of the acetic acid moiety at the 11-position.
Amidation: Conversion of the acetic acid to its amide form.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dengue virus replication by targeting the DENV helicase and the D4 dopamine receptor . This inhibition disrupts the viral replication process, thereby exerting its antiviral effects .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo[b,e]thiepin-11-acetamide: A closely related compound with similar structural features.
6,11-Dihydro-4-methoxy-dibenzo[b,e]thiepin: Another derivative with a similar core structure.
Uniqueness
4-Methoxy-6,11-dihydrodibenzo(b,e)thiepin-11-acetic acid amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position and the acetic acid amide moiety at the 11-position contribute to its unique reactivity and biological activity .
Propiedades
Número CAS |
82393-97-3 |
|---|---|
Fórmula molecular |
C17H17NO2S |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-(4-methoxy-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)acetamide |
InChI |
InChI=1S/C17H17NO2S/c1-20-15-8-4-7-13-14(9-16(18)19)12-6-3-2-5-11(12)10-21-17(13)15/h2-8,14H,9-10H2,1H3,(H2,18,19) |
Clave InChI |
WKZHDKMHJAWMNR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1SCC3=CC=CC=C3C2CC(=O)N |
Solubilidad |
39.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;N-methylmethanamine](/img/structure/B12766070.png)













